molecular formula C17H20ClN3O3 B2680694 1-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)piperidine-4-carbonitrile CAS No. 1903559-73-8

1-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)piperidine-4-carbonitrile

Cat. No. B2680694
CAS RN: 1903559-73-8
M. Wt: 349.82
InChI Key: BGLHELQAVWPGOF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups, including a piperidine ring, a pyran ring, and a nitrile group. The tetrahydropyran ring system, which consists of five carbon atoms and an oxygen atom, is a core component of this molecule .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, the carbonyl group in a similar compound, 1-(tetrahydro-2H-pyran-4-yl)ethanone, can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .

Scientific Research Applications

Synthesis of Functionalized Compounds

Research indicates that compounds containing similar functional groups, such as 2H-pyran derivatives and nicotinoyl piperidine structures, are extensively studied for their synthesis methodologies. For instance, compounds with 2H-pyran and related structures have been synthesized through ring contraction processes and utilized in the development of highly functionalized α, β-unsaturated γ-butyrolactones, showcasing the importance of these chemical structures in synthetic chemistry for creating complex organic molecules (Diptesh Sil et al., 2004).

Heterocyclic Chemistry

The formation of bridgehead triazaphenalenes, pyrimidines, and pyridines through domino reactions involving piperidine and 2H-pyran-2-one-3-carbonitriles has been explored, demonstrating the utility of these structures in constructing complex heterocyclic compounds with potential applications in medicinal chemistry (R. Pratap et al., 2007).

Crystal and Molecular Structure Analysis

The study of compounds like 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile reveals insights into the crystal and molecular structures of such chemicals, which is crucial for understanding their physical properties and potential applications in material science (D. Jansone et al., 2007).

Corrosion Inhibition

Research into pyrazolo[3,4-b]pyridines derivatives, which share structural similarities, indicates their potential as corrosion inhibitors for metals. Such studies highlight the application of these chemical structures in protecting industrial materials from corrosive environments (A. Dandia et al., 2013).

properties

IUPAC Name

1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c18-15-9-13(17(22)21-5-1-12(10-19)2-6-21)11-20-16(15)24-14-3-7-23-8-4-14/h9,11-12,14H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLHELQAVWPGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)piperidine-4-carbonitrile

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